molecular formula C11H16N2O2 B160821 5-Cyclohexyl-6-methyluracil CAS No. 135676-14-1

5-Cyclohexyl-6-methyluracil

Cat. No.: B160821
CAS No.: 135676-14-1
M. Wt: 208.26 g/mol
InChI Key: CGYZTURVLBVSBC-UHFFFAOYSA-N
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Description

5-Cyclohexyl-6-methyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a cyclohexyl group attached to the fifth carbon and a methyl group attached to the sixth carbon of the uracil ring. The structural modifications confer unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-6-methyluracil typically involves the alkylation of 6-methyluracil. One common method is the reaction of 6-methyluracil with cyclohexyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-6-methyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Cyclohexyl-6-methyluracil has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins, providing insights into molecular recognition processes.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleobases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-6-methyluracil involves its interaction with biological macromolecules. The compound can mimic natural nucleobases, allowing it to integrate into nucleic acids or bind to specific proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Uniqueness: 5-Cyclohexyl-6-methyluracil’s unique combination of cyclohexyl and methyl groups provides a distinct hydrophobic character and steric hindrance, influencing its chemical reactivity and biological interactions. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

5-cyclohexyl-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-9(8-5-3-2-4-6-8)10(14)13-11(15)12-7/h8H,2-6H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYZTURVLBVSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159489
Record name 5-Cyclohexyl-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135676-14-1
Record name 5-Cyclohexyl-6-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135676141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyclohexyl-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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